R-1 Methanandamide Phosphate

Description

Properties

IUPAC Name |

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONSAFDJFAGAFZ-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347867 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649569-33-5 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of R-1 Methanandamide Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1 Methanandamide Phosphate (B84403) is a synthetic, water-soluble prodrug of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide. This document provides a comprehensive overview of its mechanism of action, beginning with its conversion to the active form and subsequent interaction with the CB1 receptor. The downstream signaling cascades, including the canonical G-protein coupled pathway and modulation of various ion channels and kinase pathways, are detailed. This guide also includes available quantitative data on the binding affinity of its active metabolite and outlines relevant experimental protocols for studying its effects.

Introduction

R-1 Methanandamide Phosphate was developed as a more soluble analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. Its phosphate ester structure allows for improved bioavailability, after which it is metabolized to its active form, R-1 Methanandamide. R-1 Methanandamide is a potent and selective agonist for the CB1 receptor, which is predominantly expressed in the central nervous system. This interaction initiates a cascade of intracellular signaling events that are the basis for its pharmacological effects.

Mechanism of Action: From Prodrug to Cellular Response

The primary mechanism of action of this compound involves a two-step process:

-

Enzymatic Conversion: this compound is hydrolyzed by endogenous phosphatases, removing the phosphate group to yield the active compound, R-1 Methanandamide.

-

CB1 Receptor Activation: R-1 Methanandamide then binds to and activates the CB1 receptor, a class A G-protein coupled receptor (GPCR).

Core Signaling Pathway

Activation of the CB1 receptor by R-1 Methanandamide predominantly leads to the activation of a heterotrimeric Gi/o protein. This initiates a series of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of several ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation also stimulates various MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.

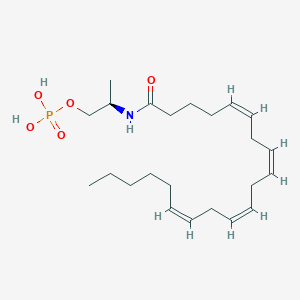

The following diagram illustrates the primary signaling cascade initiated by R-1 Methanandamide.

R-1 Methanandamide Phosphate: A Technical Overview of a Cannabinoid Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a synthetic, water-soluble prodrug of (R)-methanandamide, a potent and metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA). This document provides a comprehensive technical guide on R-1-MAP, summarizing its mechanism of action, available pharmacological data, and relevant experimental methodologies. The core focus is to present the existing scientific knowledge to aid in the research and development of cannabinoid-based therapeutics. While R-1-MAP has been investigated for its potential as a more bioavailable alternative to (R)-methanandamide, particularly in the context of cancer research, publicly available quantitative data on its pharmacokinetics and bioconversion are limited. This guide synthesizes the available information and clearly delineates areas where further research is required.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its primary mediators, the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), exert their effects primarily through the cannabinoid receptors CB1 and CB2. (R)-methanandamide is a chiral analog of anandamide designed to have increased potency and greater resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH)[1]. Despite its enhanced pharmacological properties, the lipophilic nature of (R)-methanandamide presents challenges for its formulation and administration.

R-1 Methanandamide Phosphate (R-1-MAP) was developed as a water-soluble prodrug to overcome these limitations. The addition of a phosphate group increases its polarity and aqueous solubility, with the expectation that endogenous phosphatases will cleave the phosphate moiety in vivo, releasing the active (R)-methanandamide.

Mechanism of Action: A Prodrug Approach

The fundamental principle behind R-1-MAP is its bioactivation to (R)-methanandamide. This conversion is presumed to be mediated by endogenous alkaline phosphatases, which are ubiquitously expressed and can be found at elevated levels in certain tumor microenvironments.

Figure 1: Bioactivation of this compound.

Upon release, (R)-methanandamide acts as a potent agonist at cannabinoid receptors, primarily CB1, and to a lesser extent, CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Figure 2: Simplified Cannabinoid Receptor 1 Signaling Pathway.

Quantitative Data

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Source |

| This compound (as AEA-P) | CB1 (rat brain) | ~200 | [2] |

| (R)-Methanandamide | CB1 | 17.9 - 28.3 | [1] |

| (R)-Methanandamide | CB2 | 815 - 868 | [1] |

Note: The Ki for this compound is reported for the analogous anandamide phosphate (AEA-P) and is approximately 5-fold less potent than AEA-P.

Table 2: In Vitro Efficacy in C6 Glioma Cells

| Compound | Parameter | Value | Source |

| This compound | Growth Inhibition | Essentially equivalent to Anandamide (AEA) | [2] |

| Anandamide (AEA) | IC50 (Proliferation, 4 days) | 1.6 µM | |

| (R)-Methanandamide | Growth Inhibition | Did not vary between experiments, unlike AEA and its phosphate ester. | [3] |

Note: A specific IC50 value for the inhibition of C6 glioma cell proliferation by this compound is not provided in the primary literature, which notes significant inter-experimental variability for anandamide and its phosphate ester[3].

Table 3: Pharmacokinetic Parameters

| Compound | Parameter | Species | Value | Source |

| This compound | N/A | N/A | Data not available | |

| (R)-Methanandamide | N/A | N/A | Data not available in a consolidated format |

Note: A comprehensive pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) for this compound is not available in the reviewed literature. (R)-methanandamide is noted for its resistance to metabolic inactivation by FAAH[2].

Experimental Protocols

C6 Glioma Cell Proliferation Assay

This protocol is a generalized representation based on methodologies used for assessing the anti-proliferative effects of cannabinoids on C6 glioma cells.

Figure 3: Workflow for C6 Glioma Cell Proliferation Assay.

Methodology:

-

Cell Culture: Rat C6 glioma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.

-

Incubation: The cells are incubated for the desired time points (e.g., 24, 48, 72, or 96 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay (e.g., PrestoBlue).

-

Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from rat forebrain tissue or from cells stably expressing the human CB1 receptor. The tissue/cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Components: The assay mixture contains:

-

CB1 receptor-containing membranes.

-

A radiolabeled cannabinoid agonist with high affinity for CB1 (e.g., [3H]CP55,940).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent unlabeled cannabinoid agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Future Directions

This compound holds theoretical promise as a water-soluble prodrug for delivering the potent cannabinoid agonist, (R)-methanandamide. Its enhanced solubility could facilitate formulation and administration for potential therapeutic applications, including in oncology, where cannabinoids have shown anti-proliferative effects.

However, a significant lack of publicly available data hinders a complete understanding of its pharmacological profile. Key areas requiring further investigation include:

-

Quantitative Bioconversion: Studies are needed to confirm and quantify the conversion of R-1-MAP to (R)-methanandamide in relevant biological systems, such as cancer cell lines and in vivo models. The specific enzymes responsible for this conversion and the rate of hydrolysis are critical parameters to be determined.

-

Pharmacokinetics: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of R-1-MAP is essential for its development as a drug candidate. This includes determining its bioavailability, plasma concentration-time profile, tissue distribution, and routes of elimination.

-

In Vivo Efficacy: While in vitro data in C6 glioma cells are suggestive, in vivo studies are necessary to evaluate the anti-tumor efficacy of R-1-MAP in animal models. Such studies would also provide valuable information on its safety and tolerability.

-

CB2 Receptor and Off-Target Effects: Although (R)-methanandamide shows selectivity for CB1 over CB2 receptors, its interaction with CB2 and other potential off-target receptors at therapeutic concentrations should be thoroughly investigated.

Conclusion

This compound represents a rational approach to improving the drug-like properties of the potent cannabinoid (R)-methanandamide. The available data suggest that it can exert biological activity in vitro, likely through its conversion to the active compound. However, the paucity of quantitative data on its bioconversion, pharmacokinetics, and a definitive IC50 in relevant cancer cell models underscores the need for further rigorous investigation to validate its potential as a therapeutic agent. This technical guide serves as a summary of the current knowledge and a call to action for further research to fill the existing gaps in our understanding of this promising cannabinoid prodrug.

References

- 1. Carbohydrate metabolism of the rat C6 glioma. An in vivo 13C and in vitro 1H magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of C6 glioma cell proliferation by anandamide, 1-arachidonoylglycerol, and by a water soluble phosphate ester of anandamide: variability in response and involvement of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Hydrolysis of R-1 Methanandamide Phosphate to R-1 Methanandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug, to its active form, R-1 Methanandamide. This document details the experimental protocols for conducting hydrolysis studies, presents quantitative data on the conversion process, and illustrates the key signaling pathways of the active compound.

Introduction

R-1 Methanandamide is a potent and metabolically stable analog of the endocannabinoid anandamide. Its therapeutic potential is often limited by its poor water solubility. To overcome this, a phosphate ester prodrug, R-1 Methanandamide Phosphate, has been developed. This prodrug exhibits significantly increased aqueous solubility and is designed to undergo enzymatic hydrolysis in vitro and in vivo to release the active R-1 Methanandamide. This guide focuses on the in vitro enzymatic conversion, a critical step in the preclinical evaluation of this prodrug. The primary enzymes responsible for this bioconversion are alkaline phosphatases, which are abundant in various tissues, including the liver.

Quantitative Data on In Vitro Hydrolysis

The rate of hydrolysis of this compound to R-1 Methanandamide has been evaluated in different in vitro systems. The following tables summarize the available quantitative data, providing a basis for comparison and experimental design.

Table 1: Half-life of this compound Hydrolysis

| In Vitro System | Half-life (t½) | Reference |

| Alkaline Phosphatase Solution | < 15 seconds | [1] |

| 10% Liver Homogenate | 8-9 minutes | [1] |

Table 2: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Phosphate Prodrugs by Alkaline Phosphatase (Analogous Systems)

| Prodrug | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Fosphenytoin | Caco-2 cells | 1160 | Not Reported | [2][3] |

| Fosfluconazole | Caco-2 cells | 351 | Not Reported | [2][3] |

Note: Specific Km and Vmax values for this compound are not yet published and would require experimental determination following the protocols outlined below.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro hydrolysis studies of this compound.

Preparation of Liver Homogenate (10% w/v)

This protocol is adapted from standard procedures for preparing liver homogenates for in vitro drug metabolism studies.[4][5][6][7]

Materials:

-

Freshly excised liver tissue (e.g., from rat, mouse, or human)

-

Ice-cold homogenization buffer (e.g., 10 mM phosphate buffer with 1.15% KCl, pH 7.4)[4]

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Cryovials for storage

Procedure:

-

Excise the liver and immediately place it in ice-cold homogenization buffer to wash away excess blood.

-

Blot the liver dry on filter paper and weigh it.

-

Mince the liver tissue into small pieces on an ice-cold surface.

-

Add the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 9 volumes of ice-cold homogenization buffer (e.g., for 1 g of liver, add 9 mL of buffer).

-

Homogenize the tissue with several passes of the pestle at a controlled speed, keeping the homogenizer in an ice bath to prevent heat generation and enzyme degradation.

-

The resulting 10% (w/v) homogenate can be used immediately or aliquoted and stored at -80°C for future use.

In Vitro Hydrolysis Assay with Liver Homogenate

Materials:

-

10% liver homogenate

-

This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

Incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Water bath or incubator set to 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Analytical standards of this compound and R-1 Methanandamide

Procedure:

-

Pre-warm the incubation buffer and 10% liver homogenate to 37°C.

-

In a microcentrifuge tube, combine the liver homogenate and incubation buffer.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile.

-

Vortex the quenched samples and centrifuge to precipitate proteins.

-

Collect the supernatant for analysis by HPLC or LC-MS/MS.

In Vitro Hydrolysis Assay with Alkaline Phosphatase

This protocol is based on established methods for assessing the enzymatic conversion of phosphate prodrugs.[1][8]

Materials:

-

Alkaline phosphatase (e.g., from bovine intestinal mucosa or recombinant)

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 8.0)

-

This compound stock solution

-

Water bath or incubator set to 37°C

-

Quenching solution (e.g., 0.1 M HCl or ice-cold acetonitrile)

-

Analytical standards

Procedure:

-

Prepare the assay buffer and pre-warm to 37°C.

-

Add a known amount of alkaline phosphatase to the assay buffer.

-

Initiate the reaction by adding this compound to the desired final concentration.

-

Incubate at 37°C.

-

At specified time points, collect aliquots and quench the reaction.

-

Process the samples for analysis as described in the liver homogenate protocol.

Analytical Method: HPLC-UV/Vis or LC-MS/MS

The concentrations of this compound and R-1 Methanandamide can be determined using a validated chromatographic method. Below is a suggested starting point for method development, based on methods for similar compounds.[2][9]

Table 3: Example HPLC/LC-MS/MS Parameters

| Parameter | HPLC-UV/Vis | LC-MS/MS |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on separation | Start with 90% A for 0.5 min, ramp to 90% B over 3.5 min, hold for 0.5 min, then re-equilibrate |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV/Vis at an appropriate wavelength (to be determined) | Mass spectrometer with electrospray ionization (ESI) in positive ion mode |

| Injection Volume | 10-20 µL | 5-10 µL |

Note: This method will require optimization and validation for the specific analysis of this compound and R-1 Methanandamide.

Signaling Pathways of R-1 Methanandamide

Upon its formation, R-1 Methanandamide exerts its biological effects by interacting with various receptors, primarily the cannabinoid receptors CB1 and CB2, and the orphan G protein-coupled receptor GPR55.[10][11][12] The following diagrams illustrate the key signaling cascades initiated by the activation of these receptors.

References

- 1. Alkaline Phosphatase (AP) Protocol [sigmaaldrich.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing the capacity to monitor proteins relevant to the study of drug exposure and response using liver‐derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. In vitro metabolic studies using homogenized horse liver in place of horse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abap.co.in [abap.co.in]

- 10. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on R-1 Methanandamide Phosphate and its Interaction with the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-1 Methanandamide Phosphate (B84403), focusing on its binding affinity for the Cannabinoid Type 1 (CB1) receptor. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a review of the associated signal transduction pathways.

Introduction

R-1 Methanandamide is a synthetic, chiral analog of anandamide (B1667382) (AEA), the first identified endogenous cannabinoid. It is a potent agonist for the CB1 receptor and exhibits greater metabolic stability than AEA, as it is more resistant to hydrolysis by fatty acid amide hydrolase (FAAH).[1][2] R-1 Methanandamide Phosphate (R-1MAP) is a water-soluble phosphate ester prodrug of R-1 Methanandamide.[3] This modification enhances its utility in aqueous solutions for research and potential therapeutic applications. Upon administration, R-1MAP is expected to be metabolized by phosphatases to yield the active compound, R-1 Methanandamide, which then exerts its effects by binding to cannabinoid receptors.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data below summarizes the CB1 receptor binding affinities for R-1 Methanandamide and a closely related phosphate analog.

| Compound | Receptor | Binding Affinity (Ki) | Notes |

| R-1 Methanandamide | CB1 | 17.9 - 28.3 nM | Potent and selective agonist.[1] |

| Arachidonoyl ethanolamide phosphate (AEA-P) | CB1 | ~200 nM | A phosphate analog of anandamide, suggesting that the phosphate moiety reduces direct binding affinity.[3] |

| Anandamide (AEA) | CB1 | ~40 nM | For comparison; approximately 4-fold lower affinity than R-1 Methanandamide.[3][4] |

Experimental Protocols

The determination of CB1 receptor binding affinity is most commonly achieved through competitive radioligand binding assays.[5][6][7][8]

Protocol: Competitive Radioligand Binding Assay for CB1 Receptor

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., R-1 Methanandamide) by measuring its ability to displace a high-affinity radioligand from the CB1 receptor.

Materials:

-

Receptor Source: Membranes isolated from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from rat brain tissue.

-

Radioligand: [3H]CP55,940, a high-affinity, non-selective cannabinoid receptor agonist.

-

Test Compound: R-1 Methanandamide, dissolved in a suitable vehicle (e.g., ethanol, DMSO).

-

Non-Specific Binding (NSB) Control: A high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM SR141716A or unlabeled CP55,940) to saturate all specific binding sites.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Equipment: 96-well plates, cell harvester (filtration apparatus), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize CB1-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Vehicle.

-

Non-Specific Binding (NSB): Receptor membranes + Radioligand + NSB Control.

-

Test Compound: Receptor membranes + Radioligand + serial dilutions of the test compound.

-

-

Incubation: Add the radioligand (e.g., [3H]CP55,940 at a final concentration of ~0.5-1.0 nM) to all wells. Add the test compound at varying concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist like R-1 Methanandamide initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[9]

Key Signaling Events:

-

Gi/o Protein Activation: Ligand binding causes a conformational change in the CB1 receptor, leading to the activation of associated Gi/o proteins. The G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).[9][10] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates various ion channels. This typically leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[9][10]

-

Activation of MAP Kinase Pathway: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase).[9][10] This signaling is often mediated by the Gβγ subunit and can influence gene expression, cell proliferation, and survival.

Caption: CB1 receptor downstream signaling pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 美国GlpBio - this compound | CB1 receptor agonist | Cas# 649569-33-5 [glpbio.cn]

- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Stability of R-1 Methanandamide Phosphate and Anandamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and metabolic stability of the endogenous cannabinoid anandamide (B1667382) (AEA) and its synthetic phosphate (B84403) prodrug, R-1 Methanandamide Phosphate. The information presented herein is intended to inform research and development efforts in the field of cannabinoid-based therapeutics by providing a detailed overview of the degradation pathways, stability profiles, and relevant experimental methodologies for these compounds.

Introduction: The Challenge of Anandamide's Instability

Anandamide, an endogenous ligand for cannabinoid receptors, holds significant therapeutic promise. However, its clinical utility is hampered by its inherent instability. Anandamide is rapidly degraded in vivo, primarily through enzymatic hydrolysis, leading to a short biological half-life and limiting its systemic exposure. This has driven the development of more stable analogs, such as R-1 Methanandamide, and prodrug formulations like this compound, designed to improve pharmacokinetic profiles and enhance therapeutic efficacy. This guide will delve into a technical comparison of the stability of anandamide and this compound.

Chemical and Metabolic Stability Profiles

Anandamide (AEA)

Anandamide is an N-acylethanolamine that is susceptible to both chemical and enzymatic degradation.

Chemical Stability: Anandamide's stability is influenced by pH and temperature. While relatively stable in neutral and slightly acidic aqueous solutions, its ester-like amide bond can undergo hydrolysis under strongly acidic or basic conditions, although this is generally slower than enzymatic degradation. In biological matrices, anandamide can be unstable in whole blood, with concentrations reported to increase upon standing on ice due to ongoing biosynthesis, but it is relatively stable in plasma for short periods.[1] For long-term storage, freezing at -80°C is recommended to maintain stability.[1]

Metabolic Stability: The primary route of anandamide inactivation in vivo is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) .[1][2] FAAH is an intracellular serine hydrolase that rapidly breaks down anandamide into arachidonic acid and ethanolamine (B43304), effectively terminating its signaling.[1][2][3] This rapid degradation results in a very short half-life for anandamide in biological systems.[2] Other enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenases, can also metabolize anandamide, but FAAH-mediated hydrolysis is considered the principal degradation pathway.[4]

R-1 Methanandamide

R-1 Methanandamide is a chiral analog of anandamide that was designed to resist enzymatic degradation. The presence of a methyl group on the ethanolamine moiety sterically hinders the approach of FAAH, rendering it significantly more resistant to hydrolysis compared to anandamide.[5][6] This increased metabolic stability leads to a longer duration of action and enhanced potency in vivo.[5][7]

This compound

This compound is a water-soluble phosphate ester prodrug of R-1 Methanandamide.[8] This formulation strategy is employed to overcome the poor aqueous solubility of the parent compound and to protect it from premature degradation.

Chemical Stability: As a phosphate ester, this compound is reported to be stable in buffered aqueous solutions at physiological pH (7.4).[8] This inherent chemical stability in aqueous media is a key advantage for formulation and administration.

Metabolic Stability and Prodrug Conversion: this compound is designed to be rapidly converted to the active parent compound, R-1 Methanandamide, in vivo. This conversion is mediated by endogenous enzymes, primarily alkaline phosphatases , which are abundant in various tissues, including the liver.[8] Studies have shown that while stable in buffer, this compound is rapidly hydrolyzed in liver homogenates, with a reported half-life of approximately 8-9 minutes.[8] This rapid conversion ensures the timely release of the active drug at the site of action.

Quantitative Stability Data

Direct, head-to-head quantitative stability data for this compound and anandamide under identical conditions are limited in the public literature. The following tables summarize available data from separate studies to provide a comparative overview.

Table 1: Enzymatic Stability Comparison

| Compound | Degrading Enzyme(s) | Relative Stability | Half-life in Liver Homogenate | Reference |

| Anandamide (AEA) | Fatty Acid Amide Hydrolase (FAAH), COX-2, Lipoxygenases | Low | Not specifically reported, but rapid degradation is well-established. | [1][2][4] |

| R-1 Methanandamide | Primarily FAAH (resistance) | High | Significantly longer than anandamide. | [5][6] |

| This compound | Alkaline Phosphatases (for conversion to active form) | Prodrug: stable until enzymatic conversion | ~8-9 minutes (for conversion, not degradation of active) | [8] |

Table 2: Stability in Biological Matrices

| Compound | Matrix | Conditions | Observed Stability | Reference |

| Anandamide (AEA) | Whole Blood | On ice, 3 hours | Unstable (concentration increased 2.3-fold) | [1] |

| Anandamide (AEA) | Plasma | On ice, 4 hours | Stable | [1] |

| Anandamide (AEA) | Plasma | -80°C, 4 weeks | Stable (endogenous levels) | [1] |

| This compound | Buffer (pH 7.4) | Not specified | Stable | [8] |

| This compound | Liver Homogenate (10%) | pH 7.4 | Rapidly hydrolyzed (t½ ≈ 8-9 min) | [8] |

| This compound | Alkaline Phosphatase Solution | pH 7.4 | Very rapidly hydrolyzed (t½ << 15 s) | [8] |

Signaling Pathways and Degradation Visualizations

The following diagrams illustrate the key signaling and degradation pathways for anandamide and the conversion of this compound.

References

- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]

- 5. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into R-1 Methanandamide Phosphate for Intraocular Pressure Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-1 Methanandamide Phosphate (B84403) emerges as a promising water-soluble prodrug of the potent cannabinoid CB1 receptor agonist, R-(+)-methanandamide, for the management of intraocular pressure (IOP). Its significantly enhanced aqueous solubility overcomes a major hurdle in the ophthalmic application of its parent compound. This technical guide provides a comprehensive overview of the available research on R-1 Methanandamide Phosphate, detailing its mechanism of action, experimental protocols, and quantitative data to support further investigation and development in the field of glaucoma therapeutics.

Introduction: The Promise of a Water-Soluble Cannabinoid Prodrug

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure. While cannabinoids have long been recognized for their IOP-lowering properties, their clinical utility has been hampered by poor aqueous solubility, leading to formulation challenges and inconsistent bioavailability. This compound, a phosphate ester of R-(+)-methanandamide, was synthesized to address these limitations. This prodrug boasts a remarkable 16,500-fold increase in aqueous solubility compared to its parent compound at a physiological pH of 7.4[1]. The core concept relies on the enzymatic conversion of the inactive, water-soluble prodrug into the active, lipophilic parent compound by alkaline phosphatases present in ocular tissues.

Mechanism of Action: A Two-Step Process

The therapeutic effect of this compound on intraocular pressure is a sequential process involving enzymatic conversion followed by receptor-mediated signaling.

Step 1: Enzymatic Bioactivation

Upon topical administration, this compound encounters alkaline phosphatases in ocular tissues such as the cornea, ciliary body, and trabecular meshwork. These enzymes rapidly hydrolyze the phosphate ester, releasing the active parent compound, R-(+)-methanandamide[1]. In vitro studies have demonstrated this rapid conversion, with a half-life of less than 15 seconds in an alkaline phosphatase solution[1].

Figure 1: Enzymatic conversion of this compound.

Step 2: CB1 Receptor-Mediated IOP Reduction

The liberated R-(+)-methanandamide, a potent and selective CB1 receptor agonist, then binds to and activates CB1 receptors located in the ciliary body and trabecular meshwork[2][3][4]. The activation of these G-protein coupled receptors (GPCRs) is believed to lower IOP through a dual mechanism:

-

Reduction of Aqueous Humor Production: Activation of CB1 receptors in the ciliary epithelium is thought to decrease the secretion of aqueous humor[2].

-

Increased Aqueous Humor Outflow: CB1 receptor stimulation in the trabecular meshwork may enhance the outflow of aqueous humor[3].

Research on the parent compound, R-(+)-methanandamide, has shown that its topical application in rabbits leads to a significant reduction in aqueous humor flow[2].

Figure 2: CB1 receptor signaling pathway in IOP reduction.

Quantitative Data

While direct, peer-reviewed quantitative data on the dose-response and time-course of IOP reduction for this compound is not extensively published, the seminal study on its development confirms its efficacy in reducing IOP in normotensive rabbits[1]. The following tables summarize the key physicochemical properties of the prodrug and the in vivo efficacy of its parent compound, R-(+)-methanandamide, which serves as a benchmark for the expected activity of the prodrug.

Table 1: Physicochemical Properties of this compound and Parent Compound

| Property | This compound | R-(+)-Methanandamide | Reference |

| Aqueous Solubility (pH 7.4) | >16,500-fold increase vs. parent | Poor | [1] |

| Chemical Stability (pH 7.4) | Stable in buffer solutions | Prone to hydrolysis | [1] |

| Enzymatic Hydrolysis (Alkaline Phosphatase) | t1/2 << 15 seconds | N/A | [1] |

| Enzymatic Hydrolysis (Liver Homogenate) | t1/2 = 8-9 minutes | N/A | [1] |

Table 2: In Vivo Efficacy of R-(+)-Methanandamide in Rabbits

| Concentration | Maximal IOP Reduction (mmHg) | Time to Maximal Reduction (hours) | Effect on Aqueous Humor Flow | Reference |

| 0.125% | 5.1 ± 2.0 | 2 | Significantly reduced | [2] |

| 0.25% | 4.0 ± 1.3 | 2 | Significantly reduced | [2] |

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis, in vitro evaluation, and in vivo assessment of this compound.

4.1. Synthesis of this compound

A detailed synthesis protocol for this compound has been described. The general workflow involves the phosphorylation of R-(+)-methanandamide.

Figure 3: General workflow for the synthesis of this compound.

4.2. In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to R-(+)-methanandamide in the presence of alkaline phosphatase.

Materials:

-

This compound

-

Alkaline phosphatase solution

-

Phosphate buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Prepare a stock solution of this compound in PBS.

-

Incubate the stock solution with alkaline phosphatase at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 seconds), quench the reaction.

-

Analyze the samples by HPLC to quantify the concentrations of both this compound and R-(+)-methanandamide.

-

Calculate the half-life (t1/2) of the prodrug.

4.3. In Vivo Intraocular Pressure Measurement in Rabbits

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound.

Animal Model: Normotensive New Zealand albino rabbits.

Protocol:

-

Acclimatize rabbits to handling and IOP measurement procedures to establish a stable baseline.

-

Measure baseline IOP using a calibrated pneumatonometer.

-

Topically administer a single drop of the this compound formulation to one eye of each rabbit. The contralateral eye receives the vehicle as a control.

-

Measure IOP in both eyes at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) post-instillation.

-

Record and analyze the data to determine the time to maximal IOP reduction and the duration of the effect.

Figure 4: Experimental workflow for in vivo IOP studies in rabbits.

4.4. Aqueous Humor Dynamics by Fluorophotometry

Objective: To determine the effect of this compound on aqueous humor flow.

Methodology:

-

Following topical administration of the prodrug, a fluorescent tracer (e.g., fluorescein) is instilled into the eye.

-

A specialized fluorophotometer is used to measure the rate of clearance of the tracer from the anterior chamber.

-

A reduction in the clearance rate indicates a decrease in aqueous humor formation.

Future Directions and Conclusion

This compound represents a significant advancement in the development of cannabinoid-based therapies for glaucoma. Its enhanced water solubility makes it a highly attractive candidate for topical ophthalmic delivery. While initial studies have confirmed its IOP-lowering potential, further research is warranted to:

-

Establish a comprehensive dose-response relationship and time-course of action for this compound in both normotensive and hypertensive animal models of glaucoma.

-

Directly compare the in vivo efficacy and duration of action of this compound with its parent compound, R-(+)-methanandamide.

-

Conduct long-term safety and toxicology studies to assess the potential for ocular irritation and other adverse effects.

-

Further elucidate the downstream signaling pathways activated by CB1 receptors in the ciliary body and trabecular meshwork to identify potential targets for synergistic therapies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid CB(1) receptor expression, activation and detection of endogenous ligand in trabecular meshwork and ciliary process tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of R-1 Methanandamide Phosphate in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide (B110085) Phosphate is a water-soluble phosphomonoester prodrug of (R)-(+)-methanandamide (MET), a stable synthetic analogue of the endocannabinoid anandamide (B1667382). Upon administration, it is metabolized into its active form, R(+)-methanandamide, which exhibits significant bioactivity. This technical guide provides an in-depth overview of the role of R(+)-methanandamide in cancer cell line studies, focusing on its anti-proliferative and pro-apoptotic effects, the underlying signaling pathways, and detailed experimental protocols for its investigation. The data presented herein is collated from various preclinical studies, offering a valuable resource for researchers in oncology and cannabinoid pharmacology.

Mechanism of Action: Anti-Proliferative and Pro-Apoptotic Effects

R(+)-methanandamide has been demonstrated to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. These effects are primarily mediated through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein-coupled receptors. The expression levels of these receptors can vary between different cancer types and even among different cell lines of the same cancer, influencing the cellular response to MET.

The core mechanism often involves the de novo synthesis of the sphingolipid ceramide, a key second messenger in cellular stress responses that can trigger apoptosis. The activation of specific downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, is crucial in executing the apoptotic program.

Quantitative Data: Effects on Cancer Cell Viability and Apoptosis

The cytotoxic and pro-apoptotic efficacy of R(+)-methanandamide varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Anti-Proliferative Activity of R(+)-Methanandamide (MET) in Various Cancer Cell Lines

| Cancer Type | Cell Line | Assay | Key Finding | IC50 Value | Citation |

| Breast Cancer | EFM-19 | Proliferation Assay | Potent inhibition of cell proliferation. | ~0.8 µM | [1] |

| Prostate Cancer | PC-3 | MTT Assay | Dose-dependent decrease in cell viability. | > 5 µM* | [2] |

| Prostate Cancer | DU-145 | MTT Assay | Inhibition of cell growth. | Not specified | [2] |

| Prostate Cancer | LNCaP | MTT Assay | Inhibition of cell growth (less pronounced). | Not specified | [2] |

*Significant decrease in viability observed at concentrations over 5 µM after 48 hours.

Table 2: Pro-Apoptotic Effects of R(+)-Methanandamide (MET)

| Cancer Type | Cell Line | Treatment | Apoptosis Measurement | Result | Citation |

| Mantle Cell Lymphoma | Rec-1, Granta-519 | 10 µM MET (4h) | Annexin V/7-AAD Flow Cytometry | Significant increase in early and late apoptotic cells. | [3] |

| Prostate Cancer | PC-3 | 10 µM MET (48h) | Annexin V-FITC/PI Flow Cytometry | ~25% late apoptotic cells (vs. ~5% in control). | [2] |

| Prostate Cancer | PC-3 | 20 µM MET (48h) | Annexin V-FITC/PI Flow Cytometry | ~35% late apoptotic cells (vs. ~5% in control). | [2] |

Signaling Pathways

The pro-apoptotic effects of R(+)-methanandamide are orchestrated by distinct signaling pathways in different cancer contexts. Below are diagrams of two well-characterized pathways in mantle cell lymphoma and prostate cancer.

Pathway 1: Dual CB1/CB2 Receptor-Mediated Apoptosis in Mantle Cell Lymphoma

R(+)-methanandamide concurrently ligates CB1 and CB2 receptors on mantle cell lymphoma cells, initiating a signaling cascade that leads to apoptosis.[3][4] This pathway highlights the sequential activation of ceramide synthesis and the p38 MAPK stress pathway.

Pathway 2: CB2 Receptor-Mediated Apoptosis in Prostate Cancer

In androgen-independent PC-3 prostate cancer cells, R(+)-methanandamide predominantly signals through the CB2 receptor.[2][5][6] This activation also triggers de novo ceramide synthesis, which in turn modulates the pro-apoptotic JNK pathway and the pro-survival Akt pathway.

References

- 1. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. realmofcaring.org [realmofcaring.org]

- 3. realmofcaring.org [realmofcaring.org]

- 4. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and JWH-015: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cannabinoid R+ methanandamide induces IL-6 secretion by prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of R-1 Methanandamide Phosphate on Motor Activity in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of R-1 Methanandamide Phosphate (B84403) on motor activity in rodent models. R-1 Methanandamide Phosphate is a water-soluble prodrug of R-(+)-methanandamide, a potent and metabolically stable synthetic analog of the endocannabinoid anandamide (B1667382). R-(+)-methanandamide is a selective agonist for the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system and plays a crucial role in the regulation of motor function. This document summarizes key findings from preclinical studies, presents quantitative data in structured tables, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. While direct studies on the motor effects of this compound are limited, this guide extrapolates its likely effects based on the extensive research conducted on its active metabolite, R-(+)-methanandamide.

Introduction: this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a key role in regulating a wide array of physiological processes, including motor control, pain perception, and appetite.[1] The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1]

R-1 Methanandamide is a synthetic analog of anandamide designed to be more resistant to enzymatic degradation by fatty acid amide hydrolase (FAAH), thus exhibiting a longer duration of action.[2] this compound is a water-soluble prodrug of R-1 Methanandamide, designed to improve its bioavailability for in vivo studies.[3] Upon administration, it is rapidly hydrolyzed by phosphatases to yield the active compound, R-1 Methanandamide.

Signaling Pathways of R-1 Methanandamide

As a potent CB1 receptor agonist, R-1 Methanandamide activates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Figure 1: CB1 Receptor Signaling Pathway.

Activation of the CB1 receptor by R-1 Methanandamide leads to:

-

Inhibition of adenylyl cyclase , which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Inhibition of voltage-gated calcium channels , which reduces calcium influx into the presynaptic terminal.

-

Activation of inwardly rectifying potassium channels , leading to potassium efflux and hyperpolarization of the neuron.

These actions collectively result in a reduction of neurotransmitter release , which is the primary mechanism underlying the effects of CB1 receptor agonists on motor activity.

Effects of R-(+)-Methanandamide on Motor Activity in Rodents

Studies in rodents have demonstrated that systemic administration of R-(+)-methanandamide produces a dose-dependent suppression of spontaneous motor activity. The most common behavioral assays used to assess these effects are the open-field test and the catalepsy bar test.

Open-Field Test

The open-field test is a widely used method to assess locomotor activity and exploratory behavior in rodents.[4] Key parameters measured include horizontal activity (ambulation) and vertical activity (rearing).

Table 1: Effects of Intraperitoneally Administered R-(+)-Methanandamide on Open-Field Behavior in Rats

| Dose (mg/kg) | Ambulation (squares crossed) | Rearing (number) | Latency to leave center (s) | Circling (number) | Reference |

| 0 (Vehicle) | 105 ± 10 | 25 ± 3 | 5 ± 1 | 1 ± 0.5 | [3][5] |

| 3 | 90 ± 12 | 20 ± 4 | 6 ± 1 | 1 ± 0.5 | [5] |

| 10 | 60 ± 8 | 10 ± 2 | 8 ± 2 | 1 ± 0.5 | [3][5] |

| 18 | 40 ± 5 | 5 ± 1 | 10 ± 3 | 1 ± 0.5 | [3][5] |

| 30 | 25 ± 4 | 2 ± 1 | 20 ± 5 | Not Reported | [3] |

* Indicates a statistically significant difference from the vehicle-treated group. Data are presented as mean ± SEM and are compiled from studies by Järbe et al. (1998, 2003).[3][5]

As shown in Table 1, R-(+)-methanandamide produces a dose-dependent decrease in both ambulation and rearing in rats.[3][5] Interestingly, unlike Δ⁹-THC, R-(+)-methanandamide did not significantly increase circling behavior over the doses examined.[5]

Catalepsy

Catalepsy, a state of motor immobility and waxy flexibility, is a characteristic effect of high doses of CB1 receptor agonists. It is typically measured using the bar test, where the animal's forepaws are placed on an elevated bar, and the time it remains in this posture is recorded.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Open-Field Test Protocol

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The floor is divided into a grid of equal-sized squares.

Figure 2: Open-Field Test Experimental Workflow.

Procedure:

-

Acclimatization: Rodents are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 15-30 minutes).

-

Test Initiation: The rodent is gently placed in the center of the open-field arena.

-

Recording: Behavior is recorded for a predetermined duration (e.g., 5, 10, or 20 minutes) using a video camera mounted above the arena.

-

Data Analysis: The recorded video is analyzed to quantify various behavioral parameters, including:

-

Locomotor Activity: Number of squares crossed (ambulation).

-

Exploratory Behavior: Number of rearings.

-

Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

-

Other Behaviors: Grooming bouts, fecal boli count.

-

Catalepsy Bar Test Protocol

Objective: To measure the degree of motor immobility (catalepsy).

Apparatus: A horizontal bar (e.g., 0.5-1.0 cm in diameter) elevated at a specific height (e.g., 9 cm) from a flat surface.

Procedure:

-

Drug Administration: this compound or vehicle is administered.

-

Test Initiation: At a specified time after drug administration, the rodent's forepaws are gently placed on the bar.

-

Measurement: The latency for the rodent to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 120 seconds) is typically set.

-

Repetition: The test is usually repeated at several time points after drug administration to assess the time course of the cataleptic effect.

Pharmacokinetics of this compound

Detailed pharmacokinetic studies specifically for this compound in rodents, including its bioavailability and rate of conversion to R-1 Methanandamide, are not extensively available in the public domain. However, as a water-soluble phosphate ester prodrug, it is designed for enhanced solubility and is expected to be rapidly hydrolyzed by endogenous phosphatases to the active R-1 Methanandamide in vivo. The overall in vivo effects on motor activity will be dependent on the absorption, distribution, metabolism (conversion to the active form), and excretion of the compound. Further research is warranted to fully characterize the pharmacokinetic profile of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound, through its conversion to the active CB1 agonist R-(+)-methanandamide, will induce a dose-dependent suppression of motor activity in rodents. This is characterized by decreased ambulation and rearing in the open-field test and the induction of catalepsy at higher doses. These effects are consistent with the known role of the CB1 receptor in modulating motor function.

Future research should focus on:

-

Directly assessing the effects of this compound on motor activity in various rodent models to confirm the extrapolated findings and to determine the dose-response relationship of the prodrug itself.

-

Conducting detailed pharmacokinetic studies to understand the in vivo conversion of this compound to R-1 Methanandamide, including its absorption, distribution, metabolism, and excretion.

-

Investigating the potential for this compound to modulate motor activity in models of neurological disorders where the endocannabinoid system is dysregulated, such as Parkinson's disease or Huntington's disease.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in motor control. Its water-soluble nature facilitates in vivo administration. Based on the robust data from its active metabolite, R-(+)-methanandamide, it is anticipated to be a potent suppressor of motor activity in rodents. This technical guide provides a comprehensive overview of its expected effects and the methodologies to assess them, serving as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

References

- 1. Effects of topical anandamide-transport inhibitors, AM404 and olvanil, on intraocular pressure in normotensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence against cannabinoid receptor involvement in intraocular pressure effects of cannabinoids in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacological activity of anandamide, a putative endogenous cannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of R-1 Methanandamide Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate is a synthetic, water-soluble prodrug of (R)-methanandamide (also known as AM356), a potent and metabolically stable analog of the endocannabinoid anandamide. As a selective agonist for the cannabinoid receptor 1 (CB1), (R)-methanandamide holds significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound, focusing on its conversion to the active moiety, (R)-methanandamide, and the subsequent absorption, distribution, metabolism, and excretion characteristics of the active compound. This document also details relevant experimental protocols and signaling pathways to support further research and development.

Physicochemical and Pharmacokinetic Properties

Due to its nature as a prodrug, the pharmacokinetic profile of this compound is largely characterized by its rapid conversion to the active compound, (R)-methanandamide. The available data on the physicochemical properties of the prodrug and the qualitative pharmacokinetic parameters of the active metabolite are summarized below.

Table 1: Physicochemical Properties of this compound and (R)-Methanandamide

| Property | This compound | (R)-Methanandamide (AM356) | Reference(s) |

| Chemical Name | N-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | N-(2-hydroxy-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |

| Molecular Formula | C23H40NO5P | C23H39NO2 | [1] |

| Molecular Weight | 441.5 g/mol | 361.6 g/mol | [1] |

| Aqueous Solubility | High (>16,500-fold increase over parent compound at pH 7.4) | Low | [2] |

| Receptor Selectivity | - | Selective CB1 agonist (Ki values of 17.9-28.3 nM for CB1 and 815-868 nM for CB2) | [3][4] |

Table 2: Qualitative Pharmacokinetic Profile of (R)-Methanandamide

| Parameter | Description | Reference(s) |

| Absorption | Following administration of the prodrug, the active form, (R)-methanandamide, is expected to be systemically available. Intravenous administration in squirrel monkeys has been studied. Intraperitoneal administration in rats has also been documented. | [5][6][7] |

| Distribution | Specific tissue distribution data for (R)-methanandamide is not readily available. As a lipophilic compound, it is expected to distribute into tissues. | |

| Metabolism | (R)-methanandamide is significantly more resistant to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide, leading to a longer duration of action. It may interact with the cytochrome P450 (CYP450) enzyme system, potentially affecting the metabolism of other drugs. | [3][5][6][7] |

| Excretion | The routes and extent of excretion for (R)-methanandamide and its metabolites have not been detailed in the available literature. | |

| Half-life | While specific quantitative data is unavailable, qualitative evidence points to a significantly longer half-life than anandamide. In rats, the motor-inhibiting effects of (R)-methanandamide persisted for up to 180 minutes, whereas anandamide's effects were absent after 60 minutes. | [6] |

Note: Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, clearance, and bioavailability for (R)-methanandamide are not publicly available in the reviewed literature.

Signaling Pathways

(R)-methanandamide exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of (R)-methanandamide to the CB1 receptor initiates a cascade of intracellular signaling events.

The metabolic pathway of (R)-methanandamide, while more stable than anandamide, is still of importance. Its resistance to FAAH is a key feature.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. currentseparations.com [currentseparations.com]

- 5. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rediviva.sav.sk [rediviva.sav.sk]

R-1 Methanandamide Phosphate: A More Stable Anandamide Analog for Cannabinoid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, has garnered significant interest for its role in a wide array of physiological processes, including pain modulation, appetite regulation, and memory. However, its therapeutic potential is often limited by its rapid enzymatic degradation in vivo, primarily by fatty acid amide hydrolase (FAAH). This rapid breakdown leads to a short biological half-life, making it a challenging pharmacological tool. To overcome this limitation, synthetic analogs with enhanced stability have been developed. Among these, R-1 Methanandamide and its water-soluble prodrug, R-1 Methanandamide Phosphate (B84403), have emerged as valuable tools for studying the endocannabinoid system.

This technical guide provides a comprehensive overview of R-1 Methanandamide Phosphate as a more stable analog of anandamide. It delves into its chemical properties, stability, receptor binding affinity, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development in the field of cannabinoid science.

Chemical and Stability Profile

This compound is the phosphate ester of R-1 Methanandamide. This modification significantly increases its aqueous solubility, a crucial property for a drug candidate. In biological systems, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active compound, R-1 Methanandamide.

Anandamide is notoriously unstable in biological matrices due to its rapid hydrolysis by FAAH into arachidonic acid and ethanolamine[1][2][3]. In contrast, R-1 Methanandamide exhibits markedly greater resistance to FAAH-mediated hydrolysis, leading to a longer duration of action[4][5]. While specific half-life data for this compound is limited, its design as a prodrug ensures rapid conversion to the more stable R-1 Methanandamide.

Table 1: Comparative Stability of Anandamide and R-1 Methanandamide

| Compound | Matrix | Stability Metric | Value | Reference |

| Anandamide | Whole Blood (on ice) | Concentration Change | ~2.3-fold increase in 3 hours | |

| Anandamide | Plasma (on ice) | Stability Duration | Stable for up to 4 hours | |

| R-1 Methanandamide | In vivo | Duration of Action | Effects persist for up to 180 minutes | |

| R-1 Methanandamide | In vitro (in the presence of FAAH inhibitor) | Receptor Affinity | Ki remains stable | [4] |

| This compound | Buffer Solution | Stability | Stable | |

| This compound | Alkaline Phosphatase Solution | Hydrolysis | Rapid | |

| This compound | Liver Homogenate | Hydrolysis | Rapid |

Receptor Binding Affinity

R-1 Methanandamide, the active metabolite of this compound, is a potent agonist of the cannabinoid receptor type 1 (CB1), exhibiting a higher binding affinity than anandamide. Both compounds show lower affinity for the cannabinoid receptor type 2 (CB2).

Table 2: Receptor Binding Affinities (Ki) of R-1 Methanandamide and Anandamide

| Compound | Receptor | Ki (nM) | Reference |

| R-1 Methanandamide | CB1 | 20 ± 1.6 | [4] |

| Anandamide | CB1 | 78 ± 2 | [4] |

| R-1 Methanandamide | CB2 | ~815 | |

| Anandamide | CB2 | ~371 | [6] |

Signaling Pathways

The primary targets of anandamide and its analogs are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family. Activation of these receptors initiates a cascade of intracellular events. Additionally, evidence suggests that these compounds can also interact with other receptors, such as the G-protein coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 1 (TRPV1).

CB1 Receptor Signaling

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway[7][8][9][10][11].

GPR55 Signaling

Anandamide has been shown to activate GPR55, a novel cannabinoid receptor. The signaling cascade initiated by GPR55 activation is distinct from that of CB1 and CB2 receptors. It involves the activation of Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in an increase in intracellular calcium, while RhoA activation influences the actin cytoskeleton[12][13][14][15][16].

TRPV1 Signaling

Anandamide can also directly activate the TRPV1 ion channel, which is a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream signaling events. This interaction is of particular interest in the context of pain perception[6][17][18][19][20].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the phosphorylation of R-1 Methanandamide. A general procedure is outlined below, based on standard phosphorylation methods for hydroxyl-containing compounds.

Materials:

-

R-1 Methanandamide

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Phosphorus oxychloride (POCl₃) or other suitable phosphorylating agent

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve R-1 Methanandamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding ice-cold deionized water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Confirm the structure and purity of the final product using NMR and mass spectrometry.

In Vitro Stability Assay

This protocol describes a method to assess the stability of this compound and anandamide in a biological matrix (e.g., plasma or liver homogenate) using LC-MS/MS.

Materials:

-

This compound and Anandamide

-

Human or rat plasma or liver homogenate

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) with 0.1% formic acid (for quenching and protein precipitation)

-

Internal standard (e.g., deuterated anandamide)

-

LC-MS/MS system

Procedure:

-

Prepare the biological matrix. If using liver homogenate, prepare a 10% (w/v) solution in PBS.

-

Pre-warm the matrix to 37°C.

-

Spike the matrix with a known concentration of the test compound (this compound or anandamide).

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic activity by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.

-

Vortex the samples to precipitate proteins and centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new tube and analyze the concentration of the parent compound and any major metabolites by a validated LC-MS/MS method[21][22][23][24].

-

Plot the concentration of the parent compound versus time and calculate the half-life (t½) of the compound in the matrix.

CB1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor[25][26][27][28][29][30].

Materials:

-

Cell membranes expressing the CB1 receptor (e.g., from CHO-CB1 cells or rat brain tissue)

-

Radioligand (e.g., [³H]CP55,940)

-

Test compounds (R-1 Methanandamide and Anandamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells with a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).

-

To determine total binding, include wells with only the radioligand and no competing ligand.

-

Add the CB1 receptor-containing membranes to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-